An In-depth Technical Guide to Ethyl Acetate-2-¹³C: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl Acetate-2-¹³C: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of ethyl acetate-2-¹³C, a stable isotope-labeled compound of significant interest in metabolic research and quantitative analysis. We will delve into its spectroscopic characteristics, synthesis, and practical applications, offering field-proven insights and detailed experimental protocols to support your research endeavors.
Introduction: The Significance of Isotopic Labeling
Stable isotope-labeled compounds, such as ethyl acetate-2-¹³C, are indispensable tools in modern scientific research.[1] By replacing a specific carbon atom with its heavier, non-radioactive ¹³C isotope, we can trace the metabolic fate of the molecule or use it as an internal standard for highly accurate quantification.[2][3] The ¹³C label at the C2 position (the acetyl methyl carbon) provides a unique spectroscopic signature that allows for unambiguous identification and tracking.
Physicochemical Properties
The introduction of a ¹³C isotope results in a slight increase in molecular weight compared to the unlabeled analogue. However, the macroscopic physical and chemical properties remain largely unchanged.[4]
Table 1: Physicochemical Properties of Ethyl Acetate-2-¹³C
| Property | Value | Source |
| Chemical Formula | ¹³CH₃COOCH₂CH₃ | [4] |
| Molecular Weight | 89.10 g/mol | [4] |
| CAS Number | 58735-82-3 | [4] |
| Appearance | Colorless liquid | General Knowledge |
| Boiling Point | 76-77 °C | [4] |
| Melting Point | -84 °C | [4] |
| Density | 0.912 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.372 | [4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [4] |
Spectroscopic Characterization: The ¹³C Signature
The defining feature of ethyl acetate-2-¹³C lies in its unique spectroscopic properties, particularly in NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the ¹³C isotope at the C2 position introduces specific couplings that are observable in both ¹H and ¹³C NMR spectra.
-
¹H NMR Spectroscopy:
-
The singlet corresponding to the acetyl methyl protons (around 1.9 ppm in unlabeled ethyl acetate) will appear as a doublet due to coupling with the adjacent ¹³C nucleus (¹J_CH).[5][6] The typical one-bond C-H coupling constant for sp³ hybridized carbons is in the range of 115-140 Hz.[7]
-
The other signals (the quartet of the ethyl CH₂ and the triplet of the ethyl CH₃) will remain largely unaffected, though minor long-range couplings to the ¹³C may be observable with high-resolution instruments.
-
-
¹³C NMR Spectroscopy:
-
In a proton-coupled ¹³C NMR spectrum, the signal for the labeled C2 carbon will appear as a quartet due to coupling with the three attached protons (¹J_CH).[6]
-
In a standard proton-decoupled ¹³C NMR spectrum, the signal for the C2 carbon will be significantly enhanced, appearing as a strong singlet. The chemical shifts for the four non-equivalent carbons are expected to be very similar to those of unlabeled ethyl acetate.[8]
-
Diagram 1: Key NMR Interactions in Ethyl Acetate-2-¹³C
Caption: Key NMR couplings in ethyl acetate-2-¹³C.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak will be observed at m/z 89, which is one mass unit higher than unlabeled ethyl acetate (m/z 88).[4][9] The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the labeled carbon will have their m/z values shifted by +1.
Key Predicted Fragments for Ethyl Acetate-2-¹³C:
-
m/z 89: [¹³CH₃COOCH₂CH₃]⁺ (Molecular ion)
-
m/z 74: [¹³CH₃COOCH₂]⁺ (Loss of •CH₃)
-
m/z 46: [¹³CH₃C(OH)₂]⁺ (McLafferty rearrangement product)
-
m/z 44: [¹³CH₃CO]⁺ (Acylium ion, a prominent peak)[9]
-
m/z 29: [CH₂CH₃]⁺ (Ethyl cation)
Diagram 2: Predicted Mass Spectrometry Fragmentation of Ethyl Acetate-2-¹³C
Caption: Predicted major fragmentation pathways for ethyl acetate-2-¹³C.
Infrared (IR) Spectroscopy
The IR spectrum of ethyl acetate-2-¹³C will be very similar to that of unlabeled ethyl acetate. The most prominent peaks will be the C=O stretch of the ester at approximately 1735-1750 cm⁻¹ and the C-O stretches between 1230-1250 cm⁻¹. While the isotopic substitution at the C2 position is not expected to cause a significant shift in the major absorption bands, minor shifts in the fingerprint region may be present.
Synthesis of Ethyl Acetate-2-¹³C
The most common and straightforward method for synthesizing ethyl acetate-2-¹³C is through the Fischer esterification of ¹³C-labeled acetic acid with ethanol, using a strong acid catalyst.
Diagram 3: Fischer Esterification for Ethyl Acetate-2-¹³C Synthesis
Caption: Synthesis of ethyl acetate-2-¹³C via Fischer esterification.
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Acetic acid-2-¹³C (1.0 eq)
-
Anhydrous ethanol (≥ 3.0 eq, serves as reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine acetic acid-2-¹³C and anhydrous ethanol.
-
Catalyst Addition: Slowly add the concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel. The ethyl acetate-2-¹³C will form the upper organic layer.
-
Wash the organic layer with brine.
-
-
Drying and Purification:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the ethyl acetate-2-¹³C by fractional distillation, collecting the fraction boiling at 76-78 °C.
-
-
Characterization: Confirm the identity and purity of the product using NMR and GC-MS.
Applications in Research and Development
The unique properties of ethyl acetate-2-¹³C make it a valuable tool in several research areas.
Metabolic Flux Analysis
Ethyl acetate-2-¹³C can serve as a precursor for delivering ¹³C-labeled acetate into cellular systems to study metabolic pathways.[5][10][11] Once inside the cell, esterases can cleave the ethyl acetate to release [2-¹³C]acetate, which can then enter central carbon metabolism via acetyl-CoA.
Diagram 4: Metabolic Fate of the ¹³C Label from Ethyl Acetate-2-¹³C
Caption: Simplified metabolic pathway of the ¹³C label.
Protocol: ¹³C-Labeling of Cultured Cells
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Labeling: Replace the standard medium with a medium containing a known concentration of ethyl acetate-2-¹³C.
-
Incubation: Incubate the cells for a time course determined by the specific metabolic pathway under investigation.
-
Metabolite Extraction:
-
Quench metabolic activity by rapidly washing the cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture (e.g., 80:20 methanol:water).
-
-
Analysis: Analyze the cell extracts by LC-MS or GC-MS to determine the incorporation of the ¹³C label into downstream metabolites.
Quantitative Analysis using Isotope Dilution Mass Spectrometry
Ethyl acetate-2-¹³C is an excellent internal standard for the quantification of unlabeled ethyl acetate in various matrices.[1][2][3] The isotopically labeled standard co-elutes with the analyte but is distinguished by its mass, allowing for correction of variations in sample preparation and instrument response.[12][13]
Protocol: Quantification of Ethyl Acetate by GC-MS with an Internal Standard
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled ethyl acetate and a fixed concentration of ethyl acetate-2-¹³C.
-
Sample Preparation: To a known volume or weight of the sample, add the same fixed concentration of ethyl acetate-2-¹³C as used in the calibration standards.
-
GC-MS Analysis:
-
Inject the prepared standards and samples into the GC-MS.
-
Use an appropriate GC column and temperature program to separate ethyl acetate from other matrix components.
-
Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring a characteristic ion for both the analyte (e.g., m/z 43 for ethyl acetate) and the internal standard (m/z 44 for ethyl acetate-2-¹³C).
-
-
Data Analysis:
-
For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot the peak area ratio against the concentration of the unlabeled ethyl acetate for the calibration standards to generate a calibration curve.
-
Determine the concentration of ethyl acetate in the samples by interpolating their peak area ratios on the calibration curve.
-
Safety and Handling
Ethyl acetate-2-¹³C is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause drowsiness or dizziness. Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
Conclusion
Ethyl acetate-2-¹³C is a versatile and powerful tool for researchers in drug development, metabolomics, and analytical chemistry. Its well-defined chemical and spectroscopic properties, coupled with established synthetic and analytical methodologies, enable precise and reliable experimental outcomes. This guide provides a solid foundation for the effective utilization of this important isotopically labeled compound in your research.
References
-
1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate at 14.1 T. PubMed. [Link]
-
Spectra of ethyl acetate. University of Birmingham. [Link]
-
1H-13C coupling : r/NMRspectroscopy. Reddit. [Link]
-
Two-Bond 13C-13C Spin-Coupling Constants in Saccharides: Dependencies on Exocyclic Hydroxyl Group. OSTI.gov. [Link]
-
One-Bond 13C-13C Spin-Coupling Constants in Saccharides: A Comparison of Experimental and Calculated Values By. OSTI.gov. [Link]
-
Coupling constants for 1H and 13C NMR. University of California, Los Angeles. [Link]
-
mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
-
Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. National Center for Biotechnology Information. [Link]
-
Efficient Synthesis of Molecular Precursors for Parahydrogen-Induced Polarization of Ethyl Acetate-1-13C and Beyond. National Center for Biotechnology Information. [Link]
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Center for Biotechnology Information. [Link]
-
Mass spectrum fragmentation of ethyl acetate. Chemistry Stack Exchange. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Peak Scientific. [Link]
-
4.2: Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]
-
13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]
-
13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. [Link]
-
1 H and 13 C− 13 C NMR J -Couplings in 13 C-Labeled N -Acetyl-neuraminic Acid: Correlations with Molecular Structure. ResearchGate. [Link]
-
13C-based metabolic flux analysis. ResearchGate. [Link]
-
ethyl diazoacetate. Organic Syntheses. [Link]
-
Analysis results of GC. Shimadzu. [Link]
-
GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Universal Journal of Pharmaceutical Research. [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Center for Biotechnology Information. [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Der Pharma Chemica. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Ethyl acetate-2-13C 13C 99atom 58735-82-3 [sigmaaldrich.com]
- 5. 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate at 14.1 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rubingroup.org [rubingroup.org]
- 8. population-protection.eu [population-protection.eu]
- 9. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. isotope.com [isotope.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
